molecular formula C15H17FN2O2 B2599878 N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide CAS No. 2411263-00-6

N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide

Cat. No. B2599878
CAS RN: 2411263-00-6
M. Wt: 276.311
InChI Key: TXLAOPYIAWDMIA-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are often used as building blocks in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of indole derivatives can involve a variety of methods. One common method is the Fischer indolisation, which is a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Molecular Structure Analysis

The molecular structure of an indole derivative can be analyzed using various spectroscopic techniques, including 1H and 13C-NMR, UV, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied, depending on the specific compound and the conditions. For example, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of an indole derivative can be determined using various techniques. For example, the solubility of the compound can be tested in various solvents, and the melting point can be determined .

Safety And Hazards

The safety and hazards associated with an indole derivative will depend on the specific compound. Some indole derivatives may be harmful if swallowed and may cause eye irritation .

Future Directions

The future directions for research on indole derivatives are vast, given their wide range of biological activities and their potential for therapeutic use. Future research could focus on synthesizing new indole derivatives and testing their biological activities, as well as investigating their mechanisms of action .

properties

IUPAC Name

N-[2-(6-fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-15(2,8-18-14(19)13-7-20-13)11-6-17-12-5-9(16)3-4-10(11)12/h3-6,13,17H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLAOPYIAWDMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CO1)C2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide

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